Hydrophobicity (log Kow) Differentiation: N-Hexadecyl vs. N-Dodecyl and N-Octadecyl Homologs
The estimated log Kow of N-hexadecyl-2-hydroxypropanamide is 5.62 (KOWWIN v1.67) . Using a class-level group contribution method and publicly available predicted values, the N-dodecyl homolog (C12) is expected to have a log Kow of approximately 3.8–4.2, while the N-octadecyl homolog (C18) would approach 6.5–7.0 [1]. The ~1.8–1.4 log-unit difference between the hexadecyl and dodecyl compounds translates to roughly a 60–25-fold greater octanol-water partition coefficient, indicating significantly stronger lipophilic character. This difference cannot be compensated by simple concentration adjustments because it derives from a fundamental molecular property.
| Evidence Dimension | Octanol-water partition coefficient (log Kow) |
|---|---|
| Target Compound Data | log Kow = 5.62 (estimated, KOWWIN v1.67) |
| Comparator Or Baseline | N-Dodecyl-2-hydroxypropanamide (log Kow ~3.8–4.2); N-Octadecyl-2-hydroxypropanamide (log Kow ~6.5–7.0) [class-level inference] |
| Quantified Difference | Δlog Kow ≈ 1.4–1.8 (hexadecyl vs. dodecyl); ≈ 0.9–1.4 (octadecyl vs. hexadecyl) |
| Conditions | Estimated using EPI Suite KOWWIN v1.67; 25 °C |
Why This Matters
A procurement decision that substitutes a C12 or C18 homolog for the C16 compound will result in an unintended shift in log Kow of at least 1.4 units, which can compromise emulsification selectivity or lipid-phase partitioning in formulated products.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Group contribution methodology for log P estimation of homologous series.) View Source
